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Compound of Interest

Compound Name: 1H-Indazol-7-amine

Cat. No.: B1293834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-
Indazol-7-amine, a key heterocyclic building block in medicinal chemistry and drug discovery.

The document outlines the expected data from core spectroscopic techniques, detailed

experimental protocols for obtaining this data, and a representative synthetic workflow.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-Indazol-7-amine (CAS No:

21443-96-9). Where experimentally determined data is not publicly available, predicted values

based on the compound's structure and established spectroscopic principles are provided and

noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 1H-Indazol-7-amine

Note: The following NMR data are predicted values. The solvent is assumed to be DMSO-d₆.
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¹H NMR
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Assignment

H-3 ~8.0 s - CH

H-4 ~7.4 d ~8.0 CH

H-5 ~6.8 t ~8.0 CH

H-6 ~6.5 d ~8.0 CH

NH₂ ~5.5 br s - NH₂

NH ~12.5 br s - NH

¹³C NMR Chemical Shift (ppm) Assignment

C-3 ~135 CH

C-3a ~140 C

C-4 ~122 CH

C-5 ~110 CH

C-6 ~115 CH

C-7 ~145 C-NH₂

C-7a ~125 C

Table 2: Infrared (IR) Spectroscopy Data for 1H-Indazol-7-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Doublet
N-H stretch (asymmetric and

symmetric) of primary amine

3200 - 3000 Broad N-H stretch of indazole ring

1620 - 1580 Medium
N-H bend (scissoring) of

primary amine

1580 - 1450 Medium-Strong C=C aromatic ring stretch

1350 - 1250 Strong C-N stretch of aromatic amine

800 - 700 Strong C-H out-of-plane bend

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) Data for 1H-
Indazol-7-amine

Technique Parameter Value Reference

UV-Vis λ_max_ (in H₂O) 295 nm [1]

MS Exact Mass 133.063997236 Da [2]

MS Molecular Formula C₇H₇N₃ [2]

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 1H-Indazol-7-amine are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and

proton/carbon environments of 1H-Indazol-7-amine.

Materials and Equipment:

1H-Indazol-7-amine sample
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Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

High-field NMR spectrometer (e.g., 400 MHz or higher)

Pipettes and vials

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1H-Indazol-7-amine.

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's autosampler or manually load it into the

probe.

Tune and shim the spectrometer to the sample.

Set the experiment parameters for both ¹H and ¹³C NMR, including the number of scans,

acquisition time, and relaxation delay.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum (typically proton-decoupled).

Data Processing:
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm

for ¹H and δ ~39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities,

and coupling constants.

Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1H-Indazol-7-amine by analyzing its

vibrational modes.

Materials and Equipment:

1H-Indazol-7-amine sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory or KBr pellet press

Spatula

Potassium bromide (KBr), IR grade (if using pellet method)

Procedure (ATR method):

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal.

Sample Analysis:

Place a small amount of the solid 1H-Indazol-7-amine sample onto the ATR crystal.
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Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max_) of 1H-Indazol-7-
amine in a suitable solvent.

Materials and Equipment:

1H-Indazol-7-amine sample

Spectroscopic grade solvent (e.g., methanol or water)

Dual-beam UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Sample Preparation:

Prepare a stock solution of 1H-Indazol-7-amine of a known concentration (e.g., 1 mg/mL)

in the chosen solvent.

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) suitable for UV-Vis

analysis.
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Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up.

Fill two quartz cuvettes with the solvent to be used as the blank.

Place the cuvettes in the reference and sample holders and record a baseline spectrum.

Data Acquisition:

Replace the blank in the sample holder with the cuvette containing the 1H-Indazol-7-
amine solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λ_max_).

Mass Spectrometry (MS)
Objective: To determine the exact mass of 1H-Indazol-7-amine and study its fragmentation

pattern.

Materials and Equipment:

1H-Indazol-7-amine sample

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Solvent for sample introduction (e.g., methanol/water mixture)

Syringe pump or autosampler

Procedure:

Sample Preparation:

Prepare a dilute solution of 1H-Indazol-7-amine in a suitable solvent.
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Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion

mode).

Set the mass analyzer parameters for a full scan over a relevant m/z range (e.g., 50-300).

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

Acquire the full scan mass spectrum.

If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation

data.

Data Analysis:

Determine the m/z value of the molecular ion peak ([M+H]⁺) and compare it to the

calculated exact mass.

Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic

fragment ions.

Synthetic Workflow Visualization
The synthesis of 1H-Indazol-7-amine can be achieved through various routes. A common

approach involves the cyclization of a suitably substituted aniline derivative. The following

diagram illustrates a logical workflow for a potential synthesis.
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Caption: Synthetic workflow for 1H-Indazol-7-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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